molecular formula C15H15N3O2S B2661714 N-(2,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-58-6

N-(2,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2661714
CAS No.: 443329-58-6
M. Wt: 301.36
InChI Key: ZKAWAKUAXJTKIX-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound based on the privileged thiazolopyrimidine scaffold, a bicyclic structure known for its broad bioactivity and relevance in medicinal chemistry . This specific molecule is of significant interest in early-stage research for developing new antimicrobial agents, particularly against multidrug-resistant Gram-positive pathogens . Its structure incorporates a 2,4-dimethylphenyl substituent, a feature present in compounds studied for their efficacy against challenging bacterial strains . The fusion of the thiazole and pyrimidine rings in a single molecular framework creates a versatile chemical entity that is actively explored for its pharmacological potential . Researchers are investigating this compound and its analogs as a novel scaffold to combat priority pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The growing global health emergency of antimicrobial resistance necessitates the exploration of new chemical entities, and thiazolopyrimidine derivatives represent a promising area of investigation for this purpose . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-9-3-4-12(10(2)7-9)17-13(19)11-8-16-15-18(14(11)20)5-6-21-15/h3-4,7-8H,5-6H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAWAKUAXJTKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction is usually carried out in solvents such as methanol, ethanol, tetrahydrofuran, or acetonitrile, with bases like anhydrous potassium carbonate or triethylamine to optimize the reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially enhanced biological activities .

Scientific Research Applications

N-(2,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like acetylcholinesterase or topoisomerase, leading to the disruption of cellular processes in cancer cells . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents on the aryl group and pyrimidine core significantly alter physicochemical properties. Below is a comparative analysis:

Compound Name (Substituents) Melting Point (°C) Lipophilicity (LogP)* Key Spectral Data (IR, NMR) Reference
N-(2,4-dimethylphenyl)-5-oxo-...carboxamide Not reported High (predicted) N/A (structural inference from analogues)
N-(3,4-difluorophenyl)-5-oxo-...carboxamide Not reported Moderate 1H NMR: Aromatic H (7.10–7.49 ppm)
N-(4-methoxyphenethyl)-5-oxo-...carboxamide Not reported Moderate-high IR: 3283 cm⁻¹ (NH stretch)
7-methyl-5-(4-nitrophenyl)-...carboxamide Not reported Low (polar nitro) MS: m/z 510 (M+)
Ethyl 5-(3-fluorophenyl)-...carboxylate 1187–1188† Moderate X-ray: Triclinic P1 crystal system

*LogP values inferred from substituent contributions. †Crystallographic data .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) lower LogP, improving aqueous solubility but limiting passive diffusion.
  • Crystallinity : Derivatives with planar substituents (e.g., 4-carboxybenzylidene in ) exhibit strong intermolecular hydrogen bonding, affecting solubility and stability.

Structural and Electronic Effects

  • Aromatic Substitutents :
    • 2,4-Dimethylphenyl : Steric hindrance from methyl groups may restrict rotational freedom, stabilizing specific conformations .
    • 4-Nitrophenyl : The nitro group induces electron deficiency, increasing reactivity toward nucleophilic attack .
  • Core Modifications :
    • Replacement of the oxo group with thioxo (e.g., in ) alters hydrogen-bonding capacity and π-π stacking interactions.

Biological Activity

N-(2,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

Chemical Structure and Synthesis

This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic structure containing sulfur and nitrogen atoms. The presence of a carboxamide group enhances its solubility and biological activity. The synthesis typically involves multi-step processes that may include condensation reactions and cyclization under specific conditions to optimize yield and purity.

Key Synthetic Routes:

  • Condensation Reactions: Often utilize ammonium acetate as a catalyst.
  • Cyclization Processes: Critical for forming the thiazole and pyrimidine rings.

Antimicrobial Properties

Recent studies indicate that derivatives of thiazolo[3,2-a]pyrimidines exhibit promising antimicrobial activity. For instance, compounds similar to this compound have demonstrated efficacy against resistant strains of bacteria and fungi.

Compound Activity Target Organisms
1HighMethicillin-resistant Staphylococcus aureus
2ModerateVancomycin-resistant Enterococcus faecium
3Broad-spectrumDrug-resistant Candida strains

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown significant cytotoxic effects against various cancer cell lines. For example:

  • Caco-2 Cells: Exhibited a decrease in viability by 39.8% compared to untreated controls.
  • A549 Cells: Some derivatives showed selective cytotoxicity with IC50 values ranging from 27.6 µM to 50 µM.

Mechanism of Action:
The mechanism often involves the inhibition of specific enzymes or receptors that play critical roles in cellular proliferation and survival pathways.

Case Studies

  • Antimicrobial Activity Study (2023):
    • Researchers synthesized multiple thiazole derivatives and tested their activity against resistant bacterial strains.
    • Results indicated that certain modifications in the structure led to enhanced antimicrobial potency.
  • Anticancer Evaluation (2024):
    • A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against triple-negative breast cancer cells.
    • The study found that modifications at the 4-position of the thiazole ring significantly improved anticancer activity.

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